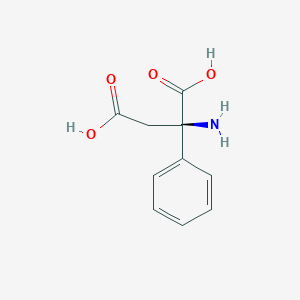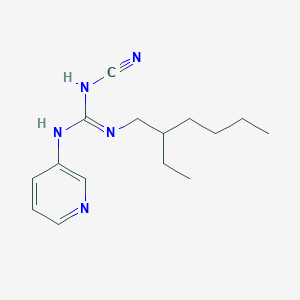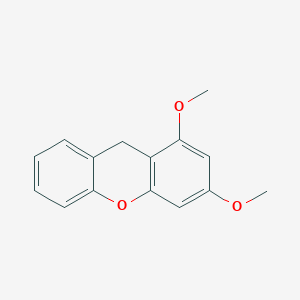
9H-Xanthene, 1,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene, 1,3-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their yellow color and diverse biological activities. The compound 9H-Xanthene, 1,3-dimethoxy- has a molecular structure that includes a dibenzo-γ-pyrone framework, which is responsible for its unique properties .
Preparation Methods
The synthesis of 9H-Xanthene, 1,3-dimethoxy- can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative in the presence of a dehydrating agent such as acetic anhydride . Another method includes the reaction of aryl aldehydes with phenol derivatives . Industrial production often utilizes optimized reaction conditions to improve yield and efficiency, such as microwave heating and the use of catalysts like zinc chloride/phosphoryl chloride .
Chemical Reactions Analysis
9H-Xanthene, 1,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or chlorine.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted xanthones and their derivatives .
Scientific Research Applications
9H-Xanthene, 1,3-dimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Xanthene, 1,3-dimethoxy- involves its interaction with various molecular targets and pathways. For instance, it can modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
9H-Xanthene, 1,3-dimethoxy- can be compared with other xanthone derivatives such as:
1,3-Dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
3,6-Dimethoxy-9H-xanthen-9-one: Used in the synthesis of fluorescein derivatives.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Exhibits strong inhibitory activities against certain cancer cell lines.
The uniqueness of 9H-Xanthene, 1,3-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthone derivatives .
Properties
CAS No. |
57615-55-1 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1,3-dimethoxy-9H-xanthene |
InChI |
InChI=1S/C15H14O3/c1-16-11-8-14(17-2)12-7-10-5-3-4-6-13(10)18-15(12)9-11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
TZDLUJJSBDRFIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CC=CC=C3O2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
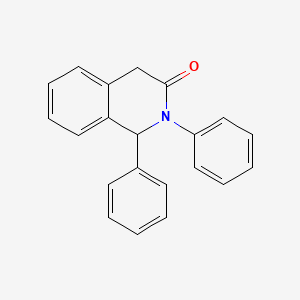
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)


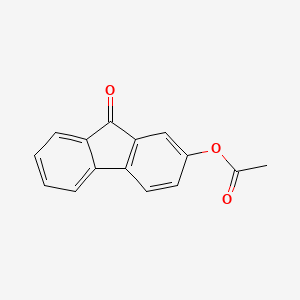
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

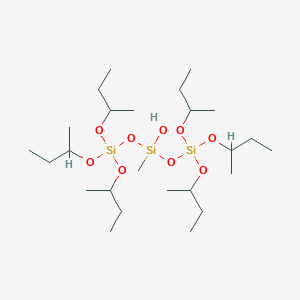
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
